N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide
Description
N-[4-(Dimethylamino)phenyl]-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a 4-(dimethylamino)phenyl substituent. This compound is primarily documented as a ligand in organometallic iridium complexes, where it contributes to catalytic activity in photochemical or cross-coupling reactions .
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-19(2)14-9-7-13(8-10-14)18-17(20)16-11-12-5-3-4-6-15(12)21-16/h3-11H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYHVCRBGROFMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-benzofurancarboxylic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. One common method involves the use of acetic anhydride and pyridine as catalysts, with the reaction taking place at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemical Synthesis
Precursor in Organic Chemistry
This compound serves as a precursor for the synthesis of nonlinear optical chromophores and complex organic molecules. The presence of the dimethylamino group facilitates various chemical reactions, including oxidation, reduction, and substitution, which are essential for creating diverse derivatives and functionalized compounds.
Biological Applications
Fluorescent Probe in Biological Imaging
Due to its distinctive photophysical properties, N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide is being explored as a fluorescent probe for biological imaging. This application is particularly relevant in cellular studies where tracking molecular interactions is crucial.
Antimicrobial and Anticancer Activities
Research indicates that this compound exhibits potential therapeutic effects, including antimicrobial and anticancer activities. Studies have shown that it can inhibit specific enzymes involved in cell proliferation, suggesting its utility in cancer treatment. Additionally, its antibacterial properties have been evaluated against various strains of bacteria, demonstrating significant efficacy .
Pharmaceutical Development
Drug Design and Interaction Studies
The compound has been investigated for its binding affinity to various biological targets, making it a candidate for drug development. Its structural characteristics allow for modifications that can enhance its bioavailability and pharmacokinetic properties. For example, derivatives of this compound have been synthesized to improve their therapeutic profiles against specific diseases.
Industrial Applications
Organic Light-Emitting Diodes (OLEDs)
this compound is utilized in the development of organic light-emitting diodes due to its electronic properties. The compound's ability to emit light when subjected to an electric current makes it valuable in the field of optoelectronics.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Electronic Differences
- Acetyl () and bromo () substituents are electron-withdrawing, reducing solubility but increasing lipophilicity. The acetyl group may act as a hydrogen-bond acceptor, while bromo substituents are inert but useful in cross-coupling reactions. Methoxyphenoxy () introduces steric bulk and a hydrogen-bond donor site due to the ether oxygen.
Core Structure :
Research Findings and Limitations
- Dimethylamino vs. Acetylphenyl: The dimethylamino group’s basicity improves aqueous solubility compared to the acetyl analog, which may favor membrane permeability in biological systems .
- Cyclopropane vs. Benzofuran : The cyclopropane derivative () exhibits diastereoselectivity (dr 23:1), a feature absent in planar benzofuran systems, suggesting divergent synthetic applications .
- Gaps in Data: Limited solubility or biological activity data for the target compound are available in the provided evidence, necessitating further experimental validation.
Biological Activity
N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide is a synthetic organic compound notable for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a benzofuran moiety with a dimethylamino group, which is crucial for its pharmacological properties. Its molecular formula is C_{16}H_{18}N_{2}O_{2}, and it has a molecular weight of approximately 270.34 g/mol. The presence of the dimethylamino group enhances its interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Anticancer Activity
This compound exhibits significant anticancer properties. Research indicates that it has the potential to inhibit the growth of various cancer cell lines, including:
- HeLa (cervical cancer) : IC50 = 200 µg/mL
- A549 (lung cancer) : IC50 = 43.6 µM
- MDA-MB-231 (breast cancer) : IC50 = 2 µM
These values suggest that the compound can selectively target cancer cells while exhibiting moderate toxicity towards normal cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The following table summarizes SAR findings related to similar compounds:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| N-(4-aminophenyl)-1-benzofuran-2-carboxamide | Structure | Anticancer and antimicrobial activity |
| 5-chloro-N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide | Structure | Enhanced lipophilicity and potential for improved bioavailability |
| N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-1-benzofuran-2-carboxamide | Structure | Diverse pharmacological activities including anti-HIV properties |
The presence of specific substituents significantly affects the potency and selectivity of these compounds against various cancer types.
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key enzymes associated with cancer cell proliferation. Notably, compounds containing benzofuran derivatives have been shown to inhibit telomerase activity, leading to telomere shortening and subsequent apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound also demonstrates antimicrobial activity. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. Its broad-spectrum activity suggests potential applications in treating infections caused by resistant strains.
Case Studies
Several studies have highlighted the efficacy of this compound in clinical settings:
- Study on Lung Cancer : A study involving A549 cell lines demonstrated that treatment with this compound resulted in significant apoptosis and reduced cell viability compared to controls .
- HIV Inhibition : Another investigation revealed that derivatives of this compound exhibited anti-HIV activity, showcasing potential for development into therapeutic agents against viral infections .
- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents enhances its efficacy, suggesting a synergistic effect that could be beneficial in clinical applications .
Q & A
Q. What synthetic routes are commonly employed for N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide?
The synthesis typically involves multi-step processes:
- Benzofuran core formation : Cyclization of substituted phenols or coupling reactions to construct the benzofuran scaffold.
- Amidation : Reaction of 1-benzofuran-2-carboxylic acid derivatives with 4-(dimethylamino)aniline via coupling reagents (e.g., EDCI, HOBt) or activation as acid chlorides .
- Optimization : Pd-catalyzed C–H arylation (e.g., for introducing substituents) and one-pot procedures improve efficiency . Example: A related benzofuran carboxamide was synthesized using a one-pot two-step transamidation, achieving 75% yield under reflux conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and amide bond formation. For example, a similar compound showed a singlet at δ 7.51 ppm for the benzofuran C3–H proton .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- Elemental Analysis : Ensures purity and stoichiometric consistency (e.g., C, H, N within ±0.4% of theoretical values) .
Q. What structural features contribute to its biological activity?
- Benzofuran Ring : Enhances π-π stacking with biological targets.
- Dimethylamino Group : Electron-donating effects improve solubility and interaction with hydrophobic pockets in enzymes/receptors .
- Carboxamide Linker : Facilitates hydrogen bonding, critical for target binding .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses?
- Catalyst Selection : Pd(OAc)/Xantphos systems enhance C–H activation efficiency in arylation steps .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) improve amidation kinetics.
- Scale-Up Strategies : Continuous flow reactors reduce side reactions and improve reproducibility at larger scales . Data Note: A scaled-up synthesis of a related iridium complex achieved >95% purity using automated flow reactors .
Q. How to address contradictory biological activity data across studies?
- Assay Standardization : Control for variables like cell line viability, incubation time, and compound purity (HPLC ≥98% recommended) .
- Structural Analog Testing : Compare activity of derivatives (e.g., replacing dimethylamino with methoxy groups) to isolate key pharmacophores .
- Meta-Analysis : Cross-reference data from independent studies (e.g., PubChem, patent filings) to identify consensus mechanisms .
Q. What computational methods predict target interactions for this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with kinases or GPCRs.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with inhibitory activity .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate docking poses .
Data Contradictions and Resolution
Q. Why do solubility studies report conflicting results for this compound?
- pH Dependency : The dimethylamino group’s protonation state (pKa ~8.5) drastically alters solubility in aqueous vs. organic buffers .
- Polymorphism : Crystalline forms (e.g., hydrates vs. anhydrous) exhibit different dissolution profiles. XRPD analysis is recommended to confirm phase purity .
Methodological Best Practices
Q. How to validate synthetic intermediates?
- TLC Monitoring : Use silica gel plates with UV-active indicators for real-time reaction tracking.
- In-Situ FTIR : Detect carbonyl stretching (1680–1700 cm) to confirm amide bond formation .
Q. What purification techniques ensure high-purity product?
- Column Chromatography : Gradient elution (hexane/EtOAc) resolves polar byproducts.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with ≥98% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
